[(5-Bromopentyl)oxy](trimethyl)silane
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Overview
Description
(5-Bromopentyl)oxysilane: is an organosilicon compound with the molecular formula C8H19BrOSi It is a derivative of silane, where a bromopentyl group is attached to the silicon atom via an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopentyl)oxysilane typically involves the reaction of 5-bromopentanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 5-bromopentanol is replaced by the trimethylsilyl group.
Industrial Production Methods: Industrial production of (5-Bromopentyl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (5-Bromopentyl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of pentyl-substituted silanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes, depending on the nucleophile used.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include pentyl-substituted silanes.
Scientific Research Applications
Chemistry: (5-Bromopentyl)oxysilane is used as a building block in organic synthesis. It can be employed in the preparation of various organosilicon compounds and as a precursor for the synthesis of functionalized silanes.
Biology: In biological research, (5-Bromopentyl)oxysilane can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also used in the synthesis of bioactive molecules.
Medicine: The compound has potential applications in drug delivery systems. It can be used to functionalize nanoparticles for targeted drug delivery.
Industry: (5-Bromopentyl)oxysilane is used in the production of specialty coatings and adhesives. It can also be employed in the manufacture of silicone-based materials with enhanced properties.
Mechanism of Action
The mechanism of action of (5-Bromopentyl)oxysilane involves its ability to undergo various chemical reactions, as described above. The bromine atom serves as a reactive site for nucleophilic substitution, while the trimethylsilyl group provides stability and hydrophobicity. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH. It is less reactive than (5-Bromopentyl)oxysilane.
Triethylsilane: Another silane compound with the formula (C2H5)3SiH. It is used in similar applications but has different reactivity and properties.
Phenylsilane: A silane compound with a phenyl group attached to the silicon atom. It has different chemical properties and applications.
Uniqueness: (5-Bromopentyl)oxysilane is unique due to the presence of the bromopentyl group, which provides additional reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions makes it a valuable compound in organic and materials chemistry.
Properties
CAS No. |
18294-13-8 |
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Molecular Formula |
C8H19BrOSi |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
5-bromopentoxy(trimethyl)silane |
InChI |
InChI=1S/C8H19BrOSi/c1-11(2,3)10-8-6-4-5-7-9/h4-8H2,1-3H3 |
InChI Key |
HWPZIVGMHJTVCV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCCCCBr |
Origin of Product |
United States |
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